molecular formula C22H15F3O4 B12626277 4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid CAS No. 918933-54-7

4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid

Cat. No.: B12626277
CAS No.: 918933-54-7
M. Wt: 400.3 g/mol
InChI Key: GBDPXXNDTMQBMG-UHFFFAOYSA-N
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Description

4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenylethane backbone, which is further connected to two benzoic acid moieties. The presence of fluorine atoms imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoro-1-phenylethanol and benzoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases as catalysts, along with solvents like dichloromethane or toluene to facilitate the reaction.

    Reaction Steps: The key steps include the esterification of the trifluoro-1-phenylethanol with benzoic acid derivatives, followed by hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, including polymers and metal-organic frameworks (MOFs).

    Biology: Its unique structural properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Hexafluoroisopropylidene)dibenzoic acid
  • 4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dianiline
  • 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid

Uniqueness

Compared to similar compounds, 4,4’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)dibenzoic acid stands out due to its specific trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability, resistance to chemical degradation, and specific interactions with biological targets.

Properties

CAS No.

918933-54-7

Molecular Formula

C22H15F3O4

Molecular Weight

400.3 g/mol

IUPAC Name

4-[1-(4-carboxyphenyl)-2,2,2-trifluoro-1-phenylethyl]benzoic acid

InChI

InChI=1S/C22H15F3O4/c23-22(24,25)21(16-4-2-1-3-5-16,17-10-6-14(7-11-17)19(26)27)18-12-8-15(9-13-18)20(28)29/h1-13H,(H,26,27)(H,28,29)

InChI Key

GBDPXXNDTMQBMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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